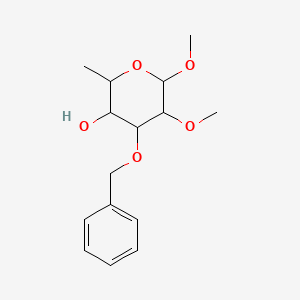
Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-α-D-galactopyranoside is a complex carbohydrate derivative with the molecular formula C15H22O5 and a molecular weight of 282.33 g/mol . This compound is primarily used in proteomics research and is known for its solubility in chloroform, dichloromethane, ethyl acetate, and methanol .
Preparation Methods
The synthesis of Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-α-D-galactopyranoside involves several steps. One common method includes the protection of hydroxyl groups, selective methylation, and benzylation . The reaction conditions typically involve the use of solvents like chloroform and dichloromethane, and reagents such as methyl iodide and benzyl chloride .
Chemical Reactions Analysis
Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-α-D-galactopyranoside undergoes various chemical reactions, including nucleophilic substitution and oxidation . Common reagents used in these reactions include sodium iodide, acetic anhydride, and oxidizing agents like potassium permanganate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium iodide can lead to the formation of iodinated derivatives .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the field of proteomics . It is used as a building block for the synthesis of more complex carbohydrates and glycosides, which are essential in studying protein-carbohydrate interactions . Additionally, it has potential therapeutic applications due to its structural similarity to biologically active molecules. In the field of medicine, it can be used to develop novel drugs targeting specific carbohydrate-binding proteins.
Mechanism of Action
The mechanism of action of Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-α-D-galactopyranoside involves its interaction with carbohydrate-binding proteins . These interactions can modulate various biological processes, including cell signaling and immune responses . The compound’s molecular structure allows it to bind specifically to certain proteins, thereby influencing their activity and function .
Comparison with Similar Compounds
Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-α-D-galactopyranoside can be compared to other similar compounds such as Methyl 6-deoxy-3-C-methyl-2-O-benzyl-4-O-methyl-α-L-talopyranoside and Methyl 6-deoxy-3-C-methyl-α-L-mannopyranoside . These compounds share similar structural features but differ in their specific functional groups and stereochemistry . The uniqueness of Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-α-D-galactopyranoside lies in its specific methylation and benzylation pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C15H22O5 |
|---|---|
Molecular Weight |
282.33 g/mol |
IUPAC Name |
5,6-dimethoxy-2-methyl-4-phenylmethoxyoxan-3-ol |
InChI |
InChI=1S/C15H22O5/c1-10-12(16)13(14(17-2)15(18-3)20-10)19-9-11-7-5-4-6-8-11/h4-8,10,12-16H,9H2,1-3H3 |
InChI Key |
DNQLPGZLKBRKSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC)OC)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


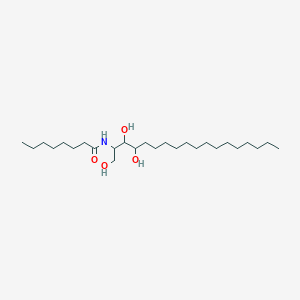



![11-hydroxy-4,4,8,10,14-pentamethyl-17-(4,5,6-trihydroxy-6-methylheptan-2-yl)-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthrene-3,16-dione](/img/structure/B12321788.png)
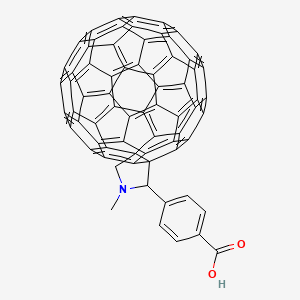

![6-(3-Hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B12321796.png)
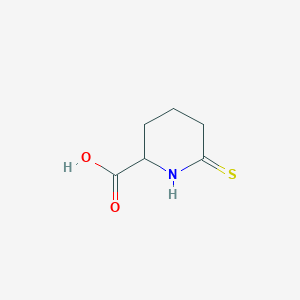
![(1R)-3,3'-Bis[(E)-[[(1S,2S)-2-(1,3-dihydro-2H-isoindol-2-yl)-1,2-diphenylethyl]imino]methyl][1,1'-binaphthalene]-2,2'-diol](/img/structure/B12321800.png)
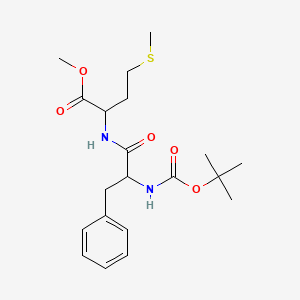
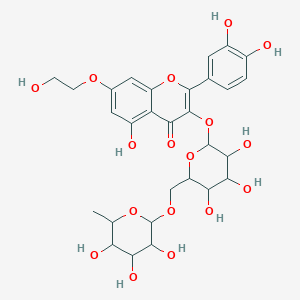
![[Mn(TPP)]2O](/img/structure/B12321823.png)
![(2S,3R)-2-[[9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylsulfanyl-purin-6-yl]carbamoylamino]-3-hydroxy-butanoic acid](/img/structure/B12321825.png)
